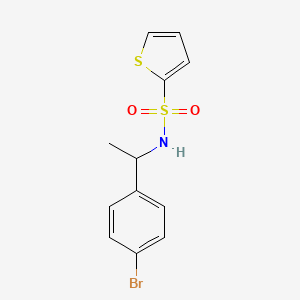
n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromophenyl group attached to the ethyl chain, which is further connected to the thiophene ring through a sulfonamide linkage. Thiophene derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of Ethyl Chain: The ethyl chain is introduced via a Friedel-Crafts alkylation reaction, where the bromophenyl compound reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the ethylated bromophenyl compound with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting the bromine atom to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Medicine:
Anti-inflammatory Agents: Research has shown that thiophene derivatives possess anti-inflammatory properties, which could be harnessed for therapeutic purposes.
Industry:
Mechanism of Action
The mechanism of action of n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Thiophene-2-sulfonamide: Lacks the bromophenyl and ethyl groups, making it less complex.
4-Bromophenylthiophene: Lacks the sulfonamide group, affecting its biological activity.
Ethylthiophene-2-sulfonamide: Lacks the bromophenyl group, altering its chemical properties.
Uniqueness: n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide is unique due to the combination of the bromophenyl group, ethyl chain, and sulfonamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H12BrNO2S2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S2/c1-9(10-4-6-11(13)7-5-10)14-18(15,16)12-3-2-8-17-12/h2-9,14H,1H3 |
InChI Key |
JARBJNZDDQEISG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


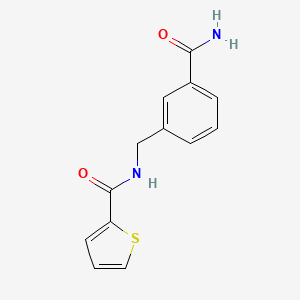
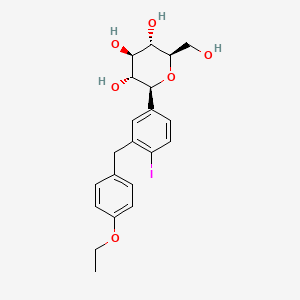
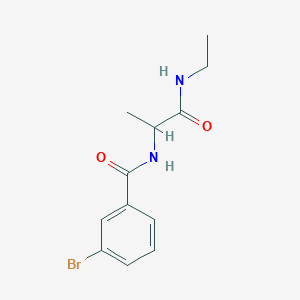
![8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B14904958.png)
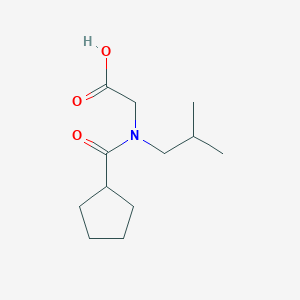
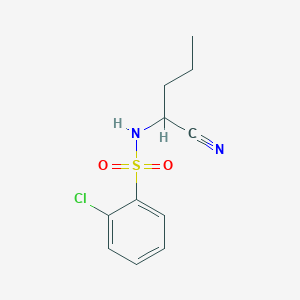

![(2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14904975.png)
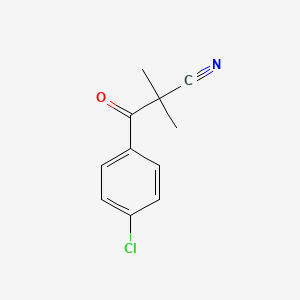
![N-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B14904988.png)



![6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B14905027.png)
